Rupestonic acid - 115473-63-7

Rupestonic acid

Catalog Number: EVT-331998
CAS Number: 115473-63-7
Molecular Formula: C15H20O3
Molecular Weight: 248.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rupestonic acid is a naturally occurring sesquiterpene primarily found in Artemisia rupestris L., a traditional Chinese medicinal plant. [ [], [] ] This plant, known as Yizhihao in Chinese, is primarily found in the Xinjiang region of China and has been traditionally used to treat various ailments, including colds. [ [], [] ] Rupestonic acid is considered a characteristic compound of Artemisia rupestris L. and serves as a marker for quality control of the plant and its derived products. [ [], [] ] In scientific research, Rupestonic acid has gained attention primarily for its potential antiviral properties, particularly against influenza viruses. [ [], [], [] ]

Synthesis Analysis

Rupestonic acid can be obtained from natural sources or synthesized chemically. While isolation from Artemisia rupestris L. is possible, various synthetic approaches have been explored. One notable method involves a stereoselective total synthesis starting from commercially available tropylium cation. [ [] ] This approach utilizes a central intermediate, allowing efficient and regio- and stereo-selective production of Rupestonic acid. Another method relies on the chiral lactone obtained from saponin glycoside degradation. [ [] ] This strategy involves convergent assembly with key reactions like ring-closing metathesis, SmI2-promoted intermolecular addition, and [, ]-Wittig rearrangement.

Molecular Structure Analysis
  • Esterification: Reaction with alcohols in the presence of coupling agents like DCC/DMAP or HOBt/DMAP produces ester derivatives. [ [], [], [], [] ] This reaction allows for the introduction of various alkyl, benzyl, or fatty acid moieties.
  • Amide formation: Similar to esterification, reaction with amines using DCC or HOBt/DMAP leads to amide derivatives. [ [], [], [], [] ] This reaction is particularly useful for introducing heterocyclic rings and amino acid moieties.
  • Glycosylation: Reaction with glycosyl bromides in the presence of a phase transfer catalyst yields glycolipid derivatives. [ [] ]
Mechanism of Action

While the exact antiviral mechanism of Rupestonic acid remains to be fully elucidated, some studies suggest it might work through the activation of the heme oxygenase-1 pathway, leading to an enhanced interferon response. [ [] ] Interferons play a critical role in the body's defense against viral infections.

Physical and Chemical Properties Analysis
  • Spectroscopic data: The structure of Rupestonic acid and its derivatives are typically characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry. [ [], [], [] ]
Applications
  • Anti-influenza activity: Rupestonic acid and its derivatives have shown promising in vitro inhibitory activity against influenza A and B viruses. [ [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [] ] Some derivatives exhibited greater potency than the parent compound and even surpassed the efficacy of commonly used antivirals like Oseltamivir. [ [], [] ]
  • Anti-herpes activity: Certain Rupestonic acid derivatives displayed in vitro inhibitory effects against herpes simplex virus types I and II. [ [], [], [] ]
  • Anti-tumor activity: Preliminary research indicates that Rupestonic acid may possess anti-tumor properties. This has led to the development of fluorescent probes based on Rupestonic acid for potential application in antitumor theragnostic systems. [ [] ]

Rupestonic acid L-ephedrine ester

    Compound Description: This compound is a synthetic derivative of rupestonic acid, created by esterifying rupestonic acid with L-ephedrine. It exhibited more potent anti-influenza virus activity against A/PR/8/34 (H1N1) and A/FM/1/47 (H1N1) strains than rupestonic acid itself. []

    Relevance: This derivative highlights the potential of modifying rupestonic acid to enhance its antiviral properties. The improved activity suggests that the L-ephedrine moiety contributes favorably to the interaction with viral targets. []

Rupestonic acid L-ephedrine complex

    Compound Description: This complex is formed by the interaction of rupestonic acid with L-ephedrine. While it showed anti-influenza virus activity, it was less potent than the rupestonic acid L-ephedrine ester. []

    Relevance: Comparing this complex to the ester derivative (above) emphasizes the importance of the type of chemical linkage between rupestonic acid and L-ephedrine for antiviral potency. []

    Compound Description: These are a series of synthetic rupestonic acid derivatives where the carboxylic acid group is esterified with various ω-bromoalcohols. These compounds serve as intermediates in the synthesis of other rupestonic acid derivatives. []

    Relevance: These derivatives are structurally related to rupestonic acid and serve as a foundation for generating diverse rupestonic acid analogs with potentially enhanced antiviral activity. []

    Compound Description: Synthesized from the ω-bromine alkoxy rupestonic acid esters, these derivatives incorporate a morpholine ring into the ester side chain. []

    Relevance: The addition of the morpholine ring modifies the physicochemical properties of these rupestonic acid analogs, potentially influencing their pharmacokinetic profiles and interactions with biological targets. []

    Compound Description: These derivatives are synthesized from the ω-morpholino-alkoxy rupestonic acid esters and contain a triazole ring in the ester side chain. They are further modified to produce the ω-nitroxide rupestonic acid ester derivatives. []

    Relevance: The incorporation of the triazole ring is a common strategy in medicinal chemistry to modulate a molecule's polarity, lipophilicity, and hydrogen bonding capacity, which can impact its pharmacokinetic properties and biological activity. []

    Compound Description: These compounds are the final products of a synthetic pathway starting with rupestonic acid and culminating in the incorporation of a nitroxide group into the ester side chain. They demonstrated good inhibitory effects against influenza A viruses H3N2, H1N1, and influenza B virus in preliminary in vitro tests. []

    Relevance: The nitroxide group introduces unique electronic and chemical properties that can significantly impact the biological activity of rupestonic acid derivatives. The demonstrated antiviral activity of these compounds underscores the potential of this structural modification. []

Isorupestonic acid

    Compound Description: This naturally occurring sesquiterpene was isolated from Artemisia rupestris alongside rupestonic acid. Its structure differs from rupestonic acid in its ring system – isorupestonic acid possesses a 6,7-membered ring system instead of the 5,7-membered ring system found in rupestonic acid. Despite this difference, both compounds share the same absolute configuration at C-1. []

    Relevance: The discovery of isorupestonic acid provides insights into the structural diversity of sesquiterpenes within Artemisia rupestris. Further investigation into its biological activities and potential as a lead compound for drug discovery is warranted. []

Chrysosptertin B

    Compound Description: This compound is another natural product found in Artemisia rupestris. It can be efficiently separated from rupestonic acid using high-speed counter-current chromatography (HSCCC). []

    Relevance: The co-occurrence of chrysosptertin B with rupestonic acid in Artemisia rupestris suggests a potential synergistic relationship between these compounds. Further investigation is needed to understand their combined biological effects. []

3-Deoxyrupestonic acid

    Compound Description: This synthetic derivative of rupestonic acid is created by reducing the carboxylic acid group at position 3 to a methyl group. While it showed some inhibitory activity against influenza B virus, it was less potent than rupestonic acid. []

    Relevance: This modification provided valuable information about the structure-activity relationship of rupestonic acid. The reduced activity of 3-deoxyrupestonic acid suggests that the carboxylic acid group at position 3 plays a crucial role in its antiviral activity. []

    Compound Description: These are a series of synthetic derivatives where the carboxylic acid group of rupestonic acid is converted to an amide, and the amide nitrogen is linked to an isoxazole ring through a methylene spacer. Compound 3c from this series demonstrated better activity against both influenza A (H3N2) and B viruses than rupestonic acid, while compounds 3c and 3e showed higher inhibition specifically against influenza B virus. []

    Relevance: Introducing the isoxazole ring and modifying the carboxylic acid group to an amide resulted in derivatives with improved anti-influenza activity compared to the parent compound. This highlights the potential of these modifications for developing more potent anti-influenza agents. []

    Compound Description: These are a series of rupestonic acid analogs where the carboxylic acid is esterified with various substituted benzyl alcohols. Among this series, compound 2e exhibited notable in vitro inhibitory activity against both influenza A3 and B viruses, while compound 2i displayed higher activity against influenza A virus. []

    Relevance: This study further emphasizes the effectiveness of modifying the carboxylic acid group of rupestonic acid to enhance its antiviral activity. The benzyl ester derivatives, particularly 2e and 2i, emerge as promising lead compounds for developing new anti-influenza agents. []

Rupestonic acid amide derivatives (2a-2m)

    Compound Description: This series of derivatives involves converting the carboxylic acid group of rupestonic acid to an amide. The amide nitrogen is then linked to various organic amines. Within this series, compound 2a demonstrated inhibitory activity against both influenza A(3) and B viruses, exceeding the potency of the parent rupestonic acid against influenza B. Notably, compound 2d exhibited a 16-fold increase in inhibitory activity against influenza B virus compared to rupestonic acid. []

    Relevance: Similar to the isoxazole-containing amide derivatives, this series emphasizes the positive impact of modifying the carboxylic acid group to an amide for enhancing the antiviral activity of rupestonic acid. Compounds 2a and 2d, in particular, emerge as promising candidates for further development as anti-influenza agents. []

    Compound Description: These series explore the impact of esterifying the carboxylic acid group of rupestonic acid with either fatty alcohols or aromatic alcohols. Compound 2l, an aromatic ester derivative, exhibited particularly potent anti-influenza A(3) viral activity, demonstrating a 10-fold increase in potency compared to the reference drug Oseltamivir. []

    Relevance: This work provides further evidence that modifying the carboxylic acid group of rupestonic acid through esterification can significantly enhance its anti-influenza activity. The identification of 2l as a highly potent inhibitor against influenza A(3) virus further underscores the potential of this approach for developing novel anti-influenza drugs. []

Rupestonic acid 3-carbonyl analogues

    Compound Description: This series focuses on modifying the carboxylic acid group at the C-3 position of rupestonic acid to generate various carbonyl derivatives, including ketones, aldehydes, and their derivatives. Compound 13, featuring an allyl group at the C-3 carbonyl, showed the most potent inhibitory activity against influenza A/H1N1 virus. In contrast, compound 3, a dihydrogen amide derivative, exhibited good potency against influenza B virus. []

    Relevance: This study explores a different approach to modifying the carboxylic acid moiety of rupestonic acid. The findings suggest that the nature of the substituent at the C-3 carbonyl significantly influences the antiviral activity and selectivity against different influenza virus subtypes. []

    Compound Description: In this series, the carboxylic acid of rupestonic acid is converted to an amide, with the nitrogen of the amide linked to various heterocyclic rings. These derivatives were found to have anti-influenza virus activity, with some showing activity against influenza A virus and most showing activity against influenza B virus. []

    Relevance: This study broadens the scope of modifications to the carboxylic acid group of rupestonic acid by incorporating diverse heterocyclic rings. This strategy has the potential to fine-tune the physicochemical properties and biological activities of the resulting derivatives. []

    Compound Description: This specific derivative combines the modification of the carboxylic acid group to a triazole-containing amide with the introduction of a glycosyl moiety. []

    Relevance: The incorporation of a sugar molecule, such as glycosyl, is a common strategy in drug design to improve solubility, bioavailability, and target specificity. []

Hexosyl-glycurinide-rupestonic acid and hexoside-rupestonic acid

    Compound Description: These two potential novel compounds are sesquiterpenoids identified in Artemisia rupestris. They are characterized by the presence of a sugar moiety (hexosyl-glycuronide or hexoside) attached to rupestonic acid. []

    Relevance: These naturally occurring glycosylated derivatives of rupestonic acid suggest that glycosylation may be a naturally occurring modification strategy employed by Artemisia rupestris to diversify the biological activities of rupestonic acid. []

CAM106

    Compound Description: CAM106 is a synthetic derivative of rupestonic acid that has shown potent antiviral activity and a favorable inhibitory effect on influenza virus replication. Its primary metabolic pathways in rats were identified as oxidation, reduction, desaturation, and methylation. []

    Relevance: CAM106 represents a promising lead compound for developing new anti-influenza drugs. Understanding its pharmacokinetic profile and metabolic fate in vivo is crucial for optimizing its therapeutic potential. []

Properties

CAS Number

115473-63-7

Product Name

Rupestonic acid

IUPAC Name

2-[(5S,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

InChI

InChI=1S/C15H20O3/c1-8-4-5-11(9(2)15(17)18)6-13-10(3)14(16)7-12(8)13/h8,11-12H,2,4-7H2,1,3H3,(H,17,18)/t8-,11-,12-/m0/s1

InChI Key

ZFHSKBJBODQVBX-UWJYBYFXSA-N

SMILES

CC1CCC(CC2=C(C(=O)CC12)C)C(=C)C(=O)O

Synonyms

rupestonic acid

Canonical SMILES

CC1CCC(CC2=C(C(=O)CC12)C)C(=C)C(=O)O

Isomeric SMILES

C[C@H]1CC[C@@H](CC2=C(C(=O)C[C@@H]12)C)C(=C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.